3,7-Dibromonaphthalene-1,5-diol
Description
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a vast array of organic compounds. The ability to introduce substituents at specific positions on its two fused rings gives rise to a rich and diverse family of derivatives. These modifications can dramatically alter the parent molecule's characteristics, leading to applications ranging from pharmaceuticals and agrochemicals to dyes and high-performance polymers. The inherent planarity and extended π-system of the naphthalene core make it an excellent candidate for the construction of organic electronic materials, where charge transport and light-emitting properties are paramount.
Among the various substituted naphthalenes, polybrominated naphthalenes have emerged as particularly significant intermediates in both organic synthesis and materials science. The presence of bromine atoms on the naphthalene skeleton imparts several key advantages. Bromine, as a halogen, is an excellent leaving group in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents, enabling the construction of intricate and highly functionalized molecular architectures. nbinno.com
In the realm of materials science, polybrominated naphthalenes are crucial precursors for the synthesis of advanced organic materials. They are frequently employed in the creation of conjugated polymers and organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.com The bromine substituents can be readily converted into other functional groups or used as anchor points for polymerization, leading to materials with tailored electronic band gaps and charge transport properties. The controlled placement of bromine atoms on the naphthalene core allows for precise tuning of the resulting material's performance in electronic devices.
Within the class of polybrominated naphthalenes, 3,7-Dibromonaphthalene-1,5-diol holds a position of strategic importance as a versatile chemical building block. This specific substitution pattern, with bromine atoms at the 3 and 7 positions and hydroxyl groups at the 1 and 5 positions, offers a unique combination of reactive sites. The bromine atoms provide the aforementioned handles for cross-coupling reactions, allowing for the extension of the conjugated system or the introduction of solubilizing groups.
Simultaneously, the hydroxyl groups at the 1 and 5 positions offer additional avenues for chemical modification. These hydroxyl groups can be alkylated, esterified, or used as directing groups in subsequent electrophilic aromatic substitution reactions. This dual functionality makes this compound a highly adaptable precursor for the synthesis of a diverse range of complex organic molecules and functional materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1621928-36-6 |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| Appearance | (Not specified) |
| Melting Point | (Not specified) |
| Boiling Point | (Not specified) |
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, current research trends for related polybrominated naphthalene derivatives provide insight into its potential applications. A significant area of investigation is the development of novel organic semiconductors for use in electronic devices. Naphthalene diimides (NDIs), which can be synthesized from brominated naphthalene precursors, are a class of n-type organic semiconductors with promising applications in organic field-effect transistors (OFETs) and solar cells. gatech.edu
The functionalization of the naphthalene core through reactions involving brominated intermediates allows for the tuning of the electronic properties of these materials, such as their electron affinity and charge carrier mobility. gatech.edu Research is also directed towards the synthesis of new fluorescent dyes and probes, where the naphthalene core serves as the chromophore. The introduction of bromine and hydroxyl groups, as in this compound, provides opportunities to modulate the photophysical properties of these molecules.
Furthermore, the general synthetic utility of brominated naphthalenes in constructing complex organic frameworks remains a vibrant area of research. These frameworks have potential applications in areas such as catalysis, gas storage, and sensing. The unique substitution pattern of this compound makes it an intriguing candidate for the synthesis of novel ligands and porous materials.
Table 2: Comparison of Related Dibromonaphthalene Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Features and Applications |
| 1,7-Dibromonaphthalene | 58258-65-4 | C₁₀H₆Br₂ | Precursor for conjugated polymers and organic semiconductors used in OLEDs and OPVs. nbinno.com |
| 2,6-Dibromonaphthalene | 13728-36-4 | C₁₀H₆Br₂ | Building block for organic electronic materials. |
| 1,4-Dibromonaphthalene-2,3-diol | Not Available | C₁₀H₆Br₂O₂ | Studied for its crystal structure and hydrogen bonding interactions. |
| 2,3,6,7-Tetrabromonaphthalene diimide | Not Available | C₁₂H₁₀Br₄N₂O₂ | Precursor for core-tetrafunctionalized naphthalene diimides for electronic applications. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
3,7-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-5-1-7-8(10(14)3-5)2-6(12)4-9(7)13/h1-4,13-14H |
InChI Key |
CAOSXDXSVKNJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=C2)Br)O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dibromonaphthalene 1,5 Diol and Its Chemical Precursors
Regioselective Synthesis Strategies for Dibromonaphthalene Diols
The synthesis of specifically substituted dibromonaphthalene diols requires careful control of regioselectivity, as the naphthalene (B1677914) core possesses multiple reactive sites. The directing effects of the hydroxyl groups, as well as the potential for steric hindrance, play a crucial role in determining the outcome of electrophilic substitution reactions like bromination.
Direct Bromination Approaches and Isomer Control Considerations
Direct bromination of 1,5-dihydroxynaphthalene (B47172) is a primary route for the synthesis of its bromo-derivatives. The hydroxyl groups are activating and ortho-, para-directing. Consequently, the positions most susceptible to electrophilic attack are the 2, 4, 6, and 8 positions.
Controlling the regioselectivity to favor the 3,7-dibromo isomer is challenging due to the electronic activation of the other positions. Research on the bromination of 1,5-dihydroxynaphthalene has shown that direct bromination often leads to a mixture of products. For instance, studies have reported the formation of 2,6-dibromo-1,5-dihydroxynaphthalene as a significant product. The formation of the 2,4-dibromo-1,5-dihydroxynaphthalene isomer has also been observed, particularly when starting from the diacetate derivative of 1,5-dihydroxynaphthalene.
Achieving the 3,7-dibromo substitution pattern via direct bromination is not a commonly reported or straightforward process. The inherent electronic preferences of the 1,5-dihydroxynaphthalene nucleus favor substitution at other positions. Therefore, alternative multi-step strategies are likely necessary to achieve the desired 3,7-disubstitution pattern.
Multi-step Synthesis via Precursor Functionalization and Subsequent Bromination
Given the challenges of direct bromination to yield the 3,7-isomer, a multi-step synthetic approach is a more viable strategy. This would involve the synthesis of a 1,5-dihydroxynaphthalene precursor that is already functionalized at the 3 and 7 positions with groups that can later be replaced by bromine or that direct bromination to these specific sites.
One potential, albeit theoretical, pathway could involve a process of directed ortho-metalation. While not directly reported for the 3,7-positions of 1,5-dihydroxynaphthalene, analogous strategies have been used for other naphthalene systems. For example, the synthesis of 2,7-disubstituted-1,8-naphthalenediols has been achieved through directed ortho-metalation of a protected diol, followed by quenching with an appropriate electrophile. acs.org
A hypothetical multi-step synthesis for 3,7-Dibromonaphthalene-1,5-diol could be envisioned as follows:
Protection of the hydroxyl groups of 1,5-dihydroxynaphthalene to prevent their reaction in subsequent steps and to potentially influence the regioselectivity of further reactions.
Introduction of directing groups at the 3 and 7 positions. This is the most challenging step and could potentially be achieved through a sequence of reactions such as sulfonation or Friedel-Crafts acylation, followed by separation of the desired isomer.
Bromination , where the directing groups facilitate the introduction of bromine at the desired 3 and 7 positions.
Deprotection of the hydroxyl groups to yield the final product.
This approach, while longer, offers a higher degree of control over the substitution pattern, which is essential for the synthesis of a specific, less-favored isomer like this compound.
Functionalization and Derivatization Reactions of this compound
Once synthesized, this compound is a versatile building block that can be further functionalized at both the hydroxyl groups and the bromine substituents. These reactions open up a wide range of possibilities for creating more complex molecules.
Alkylation and Etherification Reactions of Hydroxyl Groups
The two hydroxyl groups of this compound can readily undergo alkylation or etherification reactions. These reactions are important for modifying the solubility, electronic properties, and potential for hydrogen bonding of the molecule.
Standard Williamson ether synthesis conditions can be applied, involving the deprotonation of the hydroxyl groups with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxides, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic alkylating agents.
Table 1: Potential Alkylation and Etherification Reactions
| Reagent | Product Type | Potential Application |
|---|---|---|
| Methyl Iodide (CH₃I) | Dimethoxy derivative | Precursor for further reactions, modification of electronic properties |
| Benzyl Bromide (BnBr) | Dibenzyloxy derivative | Introduction of bulky groups, use as a protected diol |
The reactivity of the two hydroxyl groups is expected to be similar, allowing for straightforward dialkylation. Selective mono-alkylation could potentially be achieved by using a stoichiometric amount of base and alkylating agent, although a mixture of mono- and di-alkylated products would likely be formed.
Palladium-Catalyzed Cross-Coupling Strategies at Bromine Substituents
The bromine atoms at the 3 and 7 positions provide reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis and allow for the introduction of a wide variety of substituents onto the naphthalene core.
Common palladium-catalyzed cross-coupling reactions that could be employed include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.
Stille Coupling: Reaction with an organotin reagent.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.
The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The electronic nature of the this compound core, with its electron-donating hydroxyl groups, will influence the reactivity of the C-Br bonds in these coupling reactions.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Resulting Linkage | Potential Application of Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | C-C (biaryl) | Building block for conjugated polymers, fluorescent materials |
| Sonogashira | Phenylacetylene | C-C (alkyne) | Synthesis of extended π-systems, materials for optoelectronics |
These functionalization strategies highlight the potential of this compound as a versatile platform for the construction of a wide array of complex organic molecules with tailored properties for various applications in materials science and organic electronics.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,7 Dibromonaphthalene 1,5 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Assignments and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
In the ¹H NMR spectrum of a related isomer, 1,5-naphthalenediol, the aromatic protons appear as distinct signals that are influenced by their position relative to the hydroxyl groups. For 3,7-Dibromonaphthalene-1,5-diol, one would expect a simplified aromatic region due to the molecule's symmetry. The protons at positions 2 and 6 would be chemically equivalent, as would the protons at positions 4 and 8. This would result in two distinct signals in the aromatic region of the spectrum. The hydroxyl protons would likely appear as a singlet, the chemical shift of which can be influenced by solvent and concentration.
Computational DFT methods can be used to predict the chemical shifts for protons in diols, which generally show a good correlation with experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, symmetry would again play a key role. One would anticipate five distinct signals in the ¹³C NMR spectrum: one for the two equivalent carbons bearing the hydroxyl groups (C1/C5), one for the two carbons bearing the bromine atoms (C3/C7), one for the two equivalent aromatic CH carbons (C2/C6), one for the other pair of equivalent aromatic CH carbons (C4/C8), and one for the quaternary carbons at the ring junction (C9/C10). The carbons attached to the electronegative bromine and oxygen atoms would be expected to appear at lower field (higher ppm).
For the parent compound, 1,5-dibromonaphthalene, the carbon signals appear at δ 133.45, 127.87, and 125.80 ppm. The introduction of hydroxyl groups at the 1 and 5 positions would significantly alter these shifts.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the signals for the H2/H6 protons and the H3/H7 protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H2/H6 and H4/H8 to their corresponding carbon signals.
Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
For this compound (C₁₀H₆Br₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be approximately 315.873 Da. The isotopic pattern would be a key identifier, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The presence of two bromine atoms in the molecule would result in a characteristic M, M+2, M+4 peak pattern with a relative intensity ratio of approximately 1:2:1, providing clear evidence for a dibrominated compound. The molecular weight of the related isomer 3,7-dibromonaphthalene-2,6-diol is 317.96 g/mol .
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, Column Chromatography)
Chromatographic methods are essential for the separation of the desired compound from reaction byproducts and for assessing its purity.
Column Chromatography: This technique is often used for the purification of the crude product after synthesis. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be used with a solvent system such as a hexane/ethyl acetate (B1210297) gradient. This allows for the separation of the target molecule from non-polar impurities and more polar byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase like methanol/water or acetonitrile/water would likely be employed. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Computational Chemistry and Theoretical Investigations of 3,7 Dibromonaphthalene 1,5 Diol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electron distribution and energy levels within a molecule. For 3,7-Dibromonaphthalene-1,5-diol, these calculations are instrumental in predicting its stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
Below is an illustrative data table of calculated HOMO-LUMO energies and the corresponding energy gap for this compound, based on principles from studies of similar compounds. mdpi.com
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Note: The data in this table is illustrative and based on theoretical calculations for related compounds. It serves to demonstrate the expected electronic properties.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using an electrostatic potential (ESP) map. researchgate.netresearchgate.net In an ESP map, colors are used to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl groups due to the high electronegativity of oxygen. The bromine atoms, also being electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic protons would exhibit positive potential. This mapping is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions.
Conformational Analysis and Molecular Dynamics Simulations
While the naphthalene (B1677914) core of this compound is largely planar, the hydroxyl and bromine substituents can exhibit some degree of conformational freedom. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule, known as conformers. nih.gov Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of a molecule over time, offering insights into its flexibility and dynamic behavior. nih.govnih.gov
For this compound, MD simulations could be employed to study the rotation of the hydroxyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the bromine atom at the 7-position, although this interaction would be weak. The simulations would track the atomic positions over time, allowing for the calculation of thermodynamic properties and the identification of low-energy conformational states. nih.gov Understanding the preferred conformations is crucial as they can significantly influence the molecule's biological activity and its interactions with other molecules.
Theoretical Studies on Reaction Pathways and Mechanism Involving Bromine Activation
The bromine atoms on the naphthalene ring of this compound are key functional groups that can participate in a variety of chemical transformations. Theoretical studies can elucidate the mechanisms of these reactions by mapping out the potential energy surface that connects reactants to products via transition states.
A particularly relevant area of investigation is the activation of the C-Br bonds for cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are fundamental for the synthesis of more complex organic molecules. Computational studies can model the oxidative addition of the C-Br bond to a metal catalyst, identifying the transition state and calculating the activation energy for this crucial step.
Furthermore, the two bromine atoms in this compound are in different chemical environments (alpha- and beta-positions), which may lead to differences in their reactivity. Theoretical calculations can quantify this difference by comparing the activation energies for reactions at each position, thus predicting the regioselectivity of a given transformation. This predictive power is invaluable for designing synthetic strategies that selectively functionalize one of the bromine atoms.
Applications of 3,7 Dibromonaphthalene 1,5 Diol As a Monomer in Advanced Materials Science
Polymeric Materials via Palladium-Catalyzed Direct Arylation Polymerization
Design and Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are the active components in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the chemical structure of the polymer. Naphthalene-based polymers are of significant interest due to their extended π-system, which can facilitate charge transport. cas.orgossila.com
A hypothetical DArP reaction for 3,7-Dibromonaphthalene-1,5-diol is illustrated below:
| Reactant A (Monomer) | Reactant B (Co-monomer) | Catalyst/Conditions | Resulting Polymer Structure |
| This compound | A dithiophene derivative (e.g., 2,2'-bithiophene) | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMAc, Heat | An alternating copolymer with naphthalene-diol and bithiophene units. |
The hydroxyl groups on the naphthalene (B1677914) ring could be alkylated prior to polymerization. This common strategy enhances solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication. cas.org
Structure-Property Relationships in Polymeric Scaffolds
The relationship between a polymer's chemical structure and its physical properties is fundamental to materials design. For polymers derived from this compound, several key relationships can be anticipated based on studies of analogous systems. bldpharm.com
Electronic Properties: The introduction of the naphthalene unit into a polymer backbone extends the conjugation length compared to a simple benzene (B151609) ring, which typically leads to a smaller bandgap and a red-shift in optical absorption. The specific 1,5-diol and 3,7-dibromo substitution pattern would influence the polymer's conformation and packing, thereby affecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Studies on other phenanthrene (B1679779) and naphthalene copolymers show that substitutions like dimethoxy groups can raise HOMO levels due to their electron-donating nature. bldpharm.com
Morphology and Charge Transport: The rigidity of the naphthalene core can promote chain planarity and ordered packing in the solid state, which is highly beneficial for charge mobility. Alkoxy-substituted naphthalene polymers have been shown to form nanofibrillar structures with tight π-π stacking, leading to carrier mobilities orders of magnitude higher than for polymers with less ordered structures. bldpharm.com The hydroxyl groups in an unmodified polymer could induce strong hydrogen bonding, potentially leading to high crystallinity but poor solubility.
Solubility and Processability: As mentioned, long alkyl chains attached to the diol's oxygen atoms would be critical for ensuring the polymer is soluble enough for spin-coating or printing, which are standard techniques for fabricating thin-film devices.
| Structural Feature | Anticipated Effect on Property | Rationale/Analogous Finding |
| Naphthalene Core | Lower optical bandgap, potential for high charge mobility | Extended π-conjugation compared to phenyl rings. cas.org |
| 1,5-Diol Substitution | Influences solubility and intermolecular H-bonding | Unmodified OH groups can decrease solubility; alkylation increases it. cas.org |
| 3,7-Bromo Linkage | Affects polymer chain geometry and packing | The specific linkage vectors determine the overall polymer shape (e.g., linear vs. kinked). |
| Donor-Acceptor Architecture | Tunable electronic properties for specific applications (e.g., OPVs) | Combining with an acceptor unit like benzothiadiazole creates polymers with tailored HOMO/LUMO levels. bldpharm.com |
Characterization Methodologies for Polymer Morphology and Molecular Weight
To fully understand the properties of a newly synthesized polymer, a suite of characterization techniques is employed.
Molecular Weight Determination: Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of a polymer. These parameters are crucial as they strongly influence the material's mechanical properties and processability. For example, in the DArP synthesis of a 2,3-dialkoxynaphthalene-based polymer, GPC was used to confirm the achievement of high molecular weights (Mn up to 25 kDa) under optimized conditions. cas.org
Morphological Analysis: The thin-film morphology of a polymer—how the chains arrange and pack in the solid state—is critical for the performance of electronic devices.
Grazing Incidence X-ray Scattering (GIXS): GIXS is a powerful technique for probing the molecular packing within the film, such as the lamellar stacking distance between polymer backbones and the π-π stacking distance between aromatic rings. bldpharm.com This data provides a quantitative measure of the order within the material, which is directly correlated to charge transport efficiency. bldpharm.com
Oligomeric Scaffolds for Optoelectronic Applications
While much focus is on high molecular weight polymers, well-defined, monodisperse oligomers also have significant value in optoelectronics. Oligomers synthesized from this compound could serve as model compounds to understand the intrinsic electronic properties of the repeating unit or as active materials themselves. Their precise length and structure allow for systematic studies of how properties evolve with chain length.
Dibromonaphthalene derivatives, such as 2,7-dibromonaphthalene, are used as intermediates to construct semiconducting small molecules and oligomers for OFETs. ossila.com For example, an organic semiconductor based on a 2,7-di(anthracen-2-yl)naphthalene core exhibited excellent hole-transport mobility. ossila.com Similarly, oligomers containing the this compound unit could be synthesized and investigated for their charge transport and light-emitting properties, potentially serving as host materials or emitters in OLEDs.
Intermolecular Interactions and Self-Assembly in Materials Design
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent intermolecular interactions. The functional groups on the this compound monomer provide multiple avenues for directing self-assembly.
Hydrogen Bonding: The two hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. In the solid state, these groups can form extensive networks, dictating the crystal packing of the monomer and influencing the morphology of resulting materials. This is a popular feature in supramolecular chemistry, where dihydroxynaphthalenes are used as building blocks for creating complex architectures.
Halogen Bonding and Other Interactions: The bromine atoms at the 3 and 7 positions can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Furthermore, weak intermolecular interactions involving bromine, such as Br⋯S or Br⋯π, can facilitate regular packing motifs and lead to highly ordered lamellar structures, which is crucial for achieving high charge carrier mobility in organic semiconductors.
π-π Stacking: The aromatic naphthalene core promotes π-π stacking, where the electron clouds of adjacent molecules interact. This is a primary mechanism for charge transport in many organic electronic materials.
By carefully designing molecules based on the this compound scaffold, it is possible to program the self-assembly process to create materials with desired hierarchical structures, from one-dimensional nanofibers to two-dimensional sheets, tailored for specific electronic or sensing applications.
Coordination Chemistry and Supramolecular Assemblies Involving 3,7 Dibromonaphthalene 1,5 Diol
Metal-Organic Framework (MOF) Synthesis and Architecture using 3,7-Dibromonaphthalene-1,5-diol as a Ligand
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.
In the case of this compound, the 1,5-diol substitution pattern provides two divergent coordination points. This arrangement can favor the formation of linear or angular linkages, depending on the coordination geometry of the metal center. The presence of bromine atoms at the 3 and 7 positions introduces additional functionality. These halogen atoms can influence the electronic properties of the ligand and the resulting MOF through inductive effects. Furthermore, the bromine substituents can participate in halogen bonding, a non-covalent interaction that can play a role in the supramolecular assembly and stability of the framework.
While direct studies on this compound as a primary ligand in MOF synthesis are not extensively documented in publicly available research, insights can be drawn from related naphthalene-based ligands. For instance, studies on 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid have shown its utility in constructing coordination polymers with transition and lanthanide metal ions globethesis.com. In these structures, the carboxylate groups are the primary coordination sites, but the hydroxyl groups can also participate in hydrogen bonding, influencing the final three-dimensional structure. This suggests that the hydroxyl groups of this compound would readily coordinate with a variety of metal ions.
Table 1: Potential Coordination Modes of this compound in MOFs
| Coordination Site | Metal Ion | Potential Geometry | Resulting Linkage |
|---|---|---|---|
| 1,5-hydroxyl groups | Divalent metal ions (e.g., Zn²⁺, Cu²⁺) | Tetrahedral, Octahedral | Angular or Linear |
| 1,5-hydroxyl groups | Trivalent metal ions (e.g., Fe³⁺, Al³⁺) | Octahedral | Bridging |
Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs into underlying nets. This approach considers the metal clusters as nodes and the organic linkers as connectors, allowing for a systematic understanding and prediction of new structures. The topology of a MOF is determined by the connectivity of its building units.
For a hypothetical MOF constructed from this compound, the resulting topology would depend on the coordination number and geometry of the metal center and the bridging nature of the ligand. If the ligand acts as a simple linear ditopic linker connecting two metal centers, it could lead to the formation of common topologies such as sql (square lattice) for 4-connected nodes or pcu (primitive cubic) for 6-connected nodes. However, the angular disposition of the hydroxyl groups might lead to more complex, non-standard topologies.
The process of topological analysis involves identifying the secondary building units (SBUs), which are the metal-containing clusters, and the organic linkers. Software tools are then often employed to determine the underlying net of the simplified structure whiterose.ac.ukyoutube.comtopospro.com. The brominated naphthalene (B1677914) core of the ligand could also influence the packing of the framework, potentially leading to interpenetrated structures, which is a common feature in MOFs with long organic linkers.
Coordination Polymer Formation and Dimensionality Control
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Their dimensionality (1D, 2D, or 3D) can be controlled by several factors, including the coordination geometry of the metal ion, the functionality and flexibility of the organic linker, and the reaction conditions such as temperature, solvent, and the presence of modulating agents nih.govubc.ca.
The use of a rigid ligand like this compound is expected to favor the formation of higher-dimensional structures (2D or 3D) due to its well-defined geometry. The divergent nature of the 1,5-diol groups can promote the extension of the coordination network in at least two directions. To achieve a 3D framework, the choice of the metal center is critical. Metal ions with higher coordination numbers and a preference for non-planar coordination geometries are more likely to generate 3D coordination polymers.
Furthermore, the introduction of auxiliary ligands can be a strategy to control the dimensionality of the resulting coordination polymer rsc.org. For instance, the co-linking of this compound with a linear N-donor ligand could lead to the formation of pillared-layer structures, where 2D sheets are connected into a 3D framework. The bromine substituents on the naphthalene core could also influence the dimensionality through intermolecular interactions, such as halogen bonding, which can link adjacent polymer chains or layers.
Host-Guest Chemistry and Supramolecular Recognition Phenomena
A key feature of many MOFs and porous coordination polymers is their ability to host guest molecules within their pores. This host-guest chemistry is governed by the size, shape, and chemical nature of the pores taylorfrancis.comunsw.edu.aufrontiersin.org. The functionalization of the organic linkers plays a crucial role in tuning the host-guest interactions and enabling selective molecular recognition.
In a MOF constructed with this compound, the naphthalene panels would create a hydrophobic environment within the pores. The bromine atoms, being electron-withdrawing, would modulate the electron density of the aromatic system. This could lead to specific interactions with guest molecules through π-π stacking or halogen bonding. For example, the framework could exhibit selectivity for aromatic guest molecules that can engage in favorable π-stacking interactions with the naphthalene linkers.
Moreover, the hydroxyl groups, if not fully coordinated to the metal centers, could act as hydrogen bond donors, enabling interactions with polar guest molecules. The combination of hydrophobic surfaces and specific interaction sites provided by the bromine and hydroxyl functionalities could lead to sophisticated supramolecular recognition phenomena. For instance, such a framework could potentially be used for the selective adsorption and separation of isomers or molecules with different electronic properties. The study of host-guest interactions in such systems can be carried out using various techniques, including gas adsorption analysis, X-ray diffraction, and spectroscopy, to elucidate the binding sites and mechanisms of molecular recognition ccspublishing.org.cn.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of Chemical Transformations Involving 3,7 Dibromonaphthalene 1,5 Diol
Palladium-Catalyzed Coupling Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides like 3,7-dibromonaphthalene-1,5-diol are common substrates. The generally accepted catalytic cycle for these reactions provides a framework for understanding the transformation of this specific molecule. fishersci.ca
The initial and often rate-determining step in a palladium-catalyzed cross-coupling reaction is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the C-Br bond inserts into the palladium center, leading to the formation of a square planar palladium(II) intermediate. Given the presence of two bromine atoms, mono- or di-addition can occur, depending on the stoichiometry of the reagents and the reaction conditions.
The catalytic cycle is initiated by the reaction of a Pd(0) species, often generated in situ from a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with the addition of phosphine (B1218219) ligands, with one of the C-Br bonds of the naphthalene (B1677914) derivative. fishersci.ca This oxidative addition results in a Pd(II) species. The catalyst is regenerated at the end of the cycle through reductive elimination, allowing for the turnover and catalytic nature of the process.
Table 1: Key Steps in the Oxidative Addition of this compound
| Step | Description | Intermediate |
| Catalyst Activation | Generation of the active Pd(0) species from a palladium precursor and ligands. | LₙPd(0) |
| Oxidative Addition | Insertion of the Pd(0) into a C-Br bond of the substrate. | (L)₂Pd(Ar)(Br) (where Ar is the naphthalene moiety) |
| Isomerization | Potential for cis-trans isomerization of the resulting square planar complex. | cis/trans-(L)₂Pd(Ar)(Br) |
Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination. In a Suzuki-type coupling, for instance, an organoboron compound (R-B(OR')₂) reacts with the palladium(II) intermediate in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group 'R' to the palladium center and displacing the bromide ion. This step is known as transmetalation.
The final step of the catalytic cycle is reductive elimination, where the two organic groups (the naphthalene moiety and the newly transferred 'R' group) on the palladium(II) center are coupled, forming a new C-C bond. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. The stability and electronic properties of the ligands on the palladium center play a crucial role in promoting this step. fishersci.ca
Nucleophilic Substitution Reactions at Bromine Centers
Direct nucleophilic aromatic substitution (SₙAr) on aryl halides like this compound is generally challenging due to the high electron density of the aromatic ring, which repels incoming nucleophiles. However, such reactions can be facilitated under specific conditions. The presence of the hydroxyl groups can influence the feasibility of these substitutions.
For a classical SₙAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In this compound, the hydroxyl groups are electron-donating by resonance, which deactivates the ring towards nucleophilic attack. Therefore, harsh reaction conditions, such as high temperatures and pressures, or the use of a strong nucleophile, would likely be necessary to effect substitution. Alternatively, transition-metal-catalyzed nucleophilic substitution, for example, using copper (Ullmann condensation) or palladium catalysts, provides a milder and more general route for the substitution of the bromine atoms with a variety of nucleophiles, including amines, alcohols, and thiols.
Influence of Hydroxyl and Bromine Substituents on Reaction Pathways and Selectivity
The substituents on the naphthalene ring have a profound impact on the reactivity and selectivity of the reactions.
Hydroxyl Groups (-OH): These are activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their +R (resonance) effect. In the context of palladium-catalyzed coupling, the hydroxyl groups increase the electron density of the naphthalene ring, which can facilitate the oxidative addition step. However, their acidic nature may require the use of a base to prevent protonolysis of organometallic intermediates or deactivation of the catalyst. The hydroxyl groups can also act as directing groups or ligands for the metal center in certain catalytic systems.
Bromine Atoms (-Br): As halogens, they are deactivating yet ortho-, para-directing for electrophilic substitution due to their competing -I (inductive) and +R effects. In cross-coupling reactions, the C-Br bonds are the reactive sites for oxidative addition. The relative reactivity of the two C-Br bonds in this compound is electronically equivalent. However, steric factors related to the catalyst or other substituents could potentially lead to regioselectivity in sequential reactions. The strong electron-withdrawing inductive effect of bromine makes the attached carbon atom more electrophilic, which is a key factor in the oxidative addition step.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Electronic Effect | Influence on Palladium-Catalyzed Coupling | Influence on Nucleophilic Substitution |
| Hydroxyl (-OH) | +R, -I (overall activating) | Electron-donating, can facilitate oxidative addition. May require a base. | Deactivating for SₙAr due to increased electron density. |
| Bromine (-Br) | -I, +R (overall deactivating) | Provides the reactive site (C-Br bond) for oxidative addition. | Acts as a good leaving group. |
Emerging Research Frontiers and Future Perspectives for 3,7 Dibromonaphthalene 1,5 Diol
Integration of 3,7-Dibromonaphthalene-1,5-diol into Multi-Component Supramolecular Systems
There is currently no specific research available detailing the integration of this compound into multi-component supramolecular systems. The principles of crystal engineering, which utilize non-covalent interactions like hydrogen and halogen bonds to design crystalline solids with desired properties, provide a framework for how this molecule could be employed. nih.govnih.govhhu.de For instance, the hydroxyl groups of this compound could form robust hydrogen-bonded networks, while the bromine atoms could engage in halogen bonding, a directional interaction increasingly used in the design of complex architectures. nih.gov
The broader class of dihydroxynaphthalenes has been utilized in supramolecular chemistry. For example, 1,5-dihydroxynaphthalene (B47172) has been investigated as a component in donor-acceptor cocrystals, exhibiting interesting semiconducting properties. rsc.org This suggests that this compound, with its additional bromo substituents, could potentially be used to create novel co-crystals with unique electronic or photophysical properties. However, experimental data to support this hypothesis for the 3,7-isomer is not currently published.
Novel Catalytic Applications Beyond Polymerization and Cross-Coupling
The scientific literature lacks reports on novel catalytic applications of this compound beyond its potential role as a monomer in polymerization or a substrate in cross-coupling reactions. While diols, in general, can be catalytically dehydrogenated, and brominated aromatic compounds are central to many catalytic processes, specific studies leveraging the unique electronic and steric properties of this compound as a catalyst or a ligand for catalysis are absent. google.com
Patents related to the debromination of dibromonaphthalene compounds exist, but these focus on the removal of bromine atoms rather than utilizing the compound in a catalytic cycle. google.com The development of catalysts is an active area of research, and it is conceivable that the specific substitution pattern of this compound could lead to new catalytic activities, for instance, in asymmetric synthesis or selective oxidation reactions. Yet, such applications are yet to be discovered and documented.
Advanced In-Situ Characterization Techniques for Real-time Reaction Monitoring
There are no specific studies that employ advanced in-situ characterization techniques to monitor reactions involving this compound in real-time. Methodologies for in-situ analysis, such as the extraction and characterization of mRNA transcripts to monitor gene expression during the biodegradation of naphthalene (B1677914), have been developed. nih.gov This highlights the capability to monitor complex chemical and biological processes involving naphthalene derivatives.
However, the application of such sophisticated techniques to understand the synthesis or reactivity of this compound has not been reported. Future research could benefit from employing techniques like in-situ NMR or Raman spectroscopy to gain insights into reaction mechanisms, kinetics, and the formation of intermediates during the synthesis or subsequent reactions of this compound.
Q & A
Q. What are the critical safety protocols for handling 3,7-Dibromonaphthalene-1,5-diol in laboratory settings?
- Methodological Answer: Handling requires adherence to stringent safety measures. Key precautions include:
- Avoiding heat, sparks, or open flames due to flammability risks (P210) .
- Reviewing safety data sheets (SDS) and experimental protocols prior to use (P201, P202) .
- Using personal protective equipment (PPE) such as gloves and goggles, and working in a fume hood to minimize inhalation or skin contact.
- Storing the compound in a cool, dry environment, segregated from incompatible substances.
Q. Which spectroscopic methods are recommended for confirming the structure of this compound?
- Methodological Answer: Structural confirmation relies on a combination of techniques:
- H and C NMR Spectroscopy : Identifies bromine substitution patterns and hydroxyl group positions by analyzing chemical shifts and coupling constants. For example, adamantylation studies on similar dihydroxynaphthalenes used NMR to resolve diketone derivatives .
- Mass Spectrometry (MS) : Determines molecular weight (317.97 g/mol) and bromine isotope patterns .
- Infrared (IR) Spectroscopy : Confirms hydroxyl (-OH) and aromatic C-Br bond vibrations.
Q. What are the key physical and chemical properties of this compound critical for experimental design?
- Methodological Answer: Key properties include:
- Molecular Weight : 317.97 g/mol, essential for stoichiometric calculations .
- Solubility : Likely limited in polar solvents due to bromine substitution; solubility tests in DMSO or THF are recommended.
- Thermal Stability : Avoid heating above 100°C due to potential decomposition (P210) .
Advanced Research Questions
Q. How do reaction conditions affect the stability and reactivity of this compound in acidic or basic environments?
- Methodological Answer: Reactivity under varying pH can be inferred from studies on structurally similar diols:
- Acidic Conditions : Dihydroxynaphthalene derivatives undergo oxidation to diketones in trifluoroacetic acid (TFA) with alcohols (e.g., adamantanole-1) . For this compound, monitor for potential debromination or quinone formation under similar conditions.
- Basic Conditions : Test for nucleophilic substitution of bromine atoms using controlled alkali treatments.
Q. What methodological approaches resolve contradictions in reported reaction pathways for brominated naphthalene diols?
- Methodological Answer: Contradictions often arise from divergent reaction conditions. Strategies include:
- Controlled Replication : Reproduce experiments with standardized substrates (e.g., tertiary alcohols vs. adamantanols) to isolate variable effects .
- Kinetic Analysis : Compare reaction rates under varying temperatures and catalysts to identify dominant pathways.
- Byproduct Characterization : Use HPLC or GC-MS to detect intermediates (e.g., hemiacetals or diketones) that explain divergent outcomes .
Q. How can researchers differentiate between isomeric forms of dibrominated naphthalene diols using chromatographic techniques?
- Methodological Answer: Isomeric separation requires optimized chromatographic conditions:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with a gradient elution (e.g., water-acetonitrile) to resolve isomers based on polarity differences.
- Chiral Chromatography : For enantiomeric separation, employ chiral stationary phases (e.g., amylose derivatives) paired with mass detection .
- Retention Index Calibration : Compare retention times against synthesized standards for unambiguous identification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
